molecular formula C24H24N4O6 B2683805 Ethyl 4-(2-((3-acetamidophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899729-92-1

Ethyl 4-(2-((3-acetamidophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2683805
CAS No.: 899729-92-1
M. Wt: 464.478
InChI Key: KSFMKONYDBYPCV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-acetamidophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((3-acetamidophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, the introduction of the acetamidophenyl group, and the esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((3-acetamidophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can be employed to replace specific functional groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of modified compounds with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: For studying the biological activity of pyridazine derivatives and their interactions with biological targets.

    Medicine: Potential therapeutic applications due to its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((3-acetamidophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with different substituents on the ring. Examples include:

  • Ethyl 4-(2-((3-aminophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 4-(2-((3-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Uniqueness

Ethyl 4-(2-((3-acetamidophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Ethyl 4-(2-((3-acetamidophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O6C_{23}H_{22}N_4O_6 with a molecular weight of approximately 450.4 g/mol. The structure features a pyridazine ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC23H22N4O6C_{23}H_{22}N_4O_6
Molecular Weight450.4 g/mol
CAS Number886952-42-7

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyridazine Ring : This can be achieved through the reaction of hydrazine with suitable diketones.
  • Introduction of the Acetamidophenyl Group : This is done via nucleophilic substitution reactions.
  • Esterification : The final step involves esterifying the carboxylic acid group with ethanol to yield the ethyl ester.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) around 256 µg/mL .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes. In particular, studies have demonstrated that it acts as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 value for related compounds in this series was found to be significantly lower than that of standard inhibitors like acarbose, indicating a strong potential for managing diabetes .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may bind to active sites on enzymes such as α-glucosidase, inhibiting their activity and thereby affecting glucose metabolism.
  • Cellular Uptake : The presence of the acetamido group enhances solubility and cellular uptake, facilitating its action within biological systems.

Study on Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized several pyridazine derivatives and evaluated their antimicrobial properties. The results showed that certain modifications to the structure significantly enhanced antibacterial activity against common pathogens .

Study on Enzyme Inhibition

Another investigation focused on the α-glucosidase inhibitory activity of pyridazine derivatives. One derivative exhibited an IC50 value of 1.7 µM, which was 100 times more potent than acarbose in vitro . This study highlights the potential therapeutic applications of these compounds in managing postprandial hyperglycemia.

Properties

IUPAC Name

ethyl 4-[2-(3-acetamidoanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O6/c1-4-33-24(32)23-20(13-22(31)28(27-23)19-10-8-15(2)9-11-19)34-14-21(30)26-18-7-5-6-17(12-18)25-16(3)29/h5-13H,4,14H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFMKONYDBYPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)NC(=O)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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